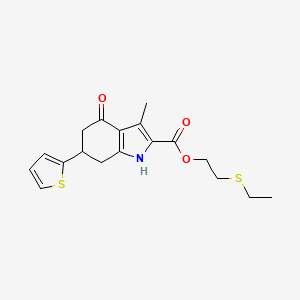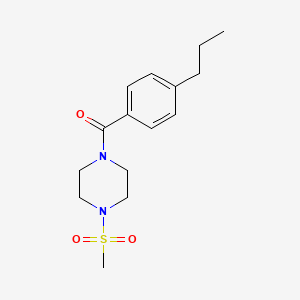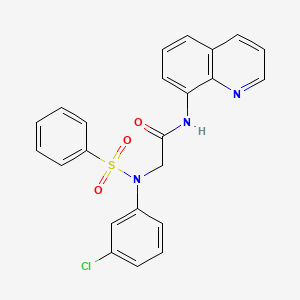
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide, also known as QS11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QS11 belongs to the class of small molecules that can inhibit the activity of the oncogenic transcription factor, STAT3, which is known to play a critical role in cancer progression.
Mechanism of Action
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide inhibits the activity of STAT3 by preventing its phosphorylation, which is required for its activation. STAT3 is known to play a critical role in cancer progression by promoting cell survival, proliferation, and angiogenesis. Inhibition of STAT3 activity by N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In addition, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and may not accurately reflect the physiological effects of natural compounds.
Future Directions
There are several future directions for the study of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide. One direction is to further investigate its potential therapeutic applications in cancer treatment. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to inhibit the activity of STAT3, which is known to play a critical role in cancer progression. Further studies are needed to determine the optimal dosage and administration of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide for cancer treatment. Another direction is to investigate the potential of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for these diseases.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of STAT3, which is known to play a critical role in cancer progression. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-18-9-5-10-19(15-18)27(31(29,30)20-11-2-1-3-12-20)16-22(28)26-21-13-4-7-17-8-6-14-25-23(17)21/h1-15H,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXIUOXTKZDOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974701 | |
| Record name | 2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
CAS RN |
5927-59-3 | |
| Record name | 2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



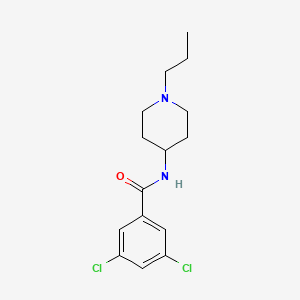
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-ethylphenyl)thiourea](/img/structure/B4851815.png)
![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4851843.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4851851.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4851863.png)
![N,N-dibenzyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4851867.png)
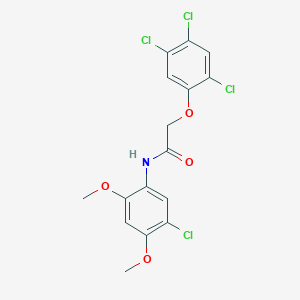
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4851882.png)

